molecular formula C29H25N5O4S2 B2446502 N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476643-89-7

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2446502
CAS No.: 476643-89-7
M. Wt: 571.67
InChI Key: CECGGAHVRKEJSL-UHFFFAOYSA-N
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Description

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound featuring a pyridine-2,6-dicarboxamide core substituted with thiazolyl and ethoxyphenyl groups

Properties

IUPAC Name

2-N,6-N-bis[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O4S2/c1-3-37-20-12-8-18(9-13-20)24-16-39-28(31-24)33-26(35)22-6-5-7-23(30-22)27(36)34-29-32-25(17-40-29)19-10-14-21(15-11-19)38-4-2/h5-17H,3-4H2,1-2H3,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECGGAHVRKEJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its attachment to the pyridine-2,6-dicarboxamide core. The general steps include:

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The synthesized thiazole derivatives are then coupled with 4-ethoxyphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the amidation of the pyridine-2,6-dicarboxylic acid with the thiazole derivatives under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones from the thiazole rings.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is used as a ligand in coordination chemistry. Its ability to stabilize metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.

Biology and Medicine

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a scaffold for drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and functional groups.

Mechanism of Action

The mechanism by which N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects involves its interaction with metal ions and biological macromolecules. The pyridine-2,6-dicarboxamide core can chelate metal ions, while the thiazole and ethoxyphenyl groups provide additional binding sites, enhancing its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N2,N6-bis(4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide
  • N2,N6-bis(4-(4-methoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Uniqueness

Compared to similar compounds, N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridine core and thiazole substitutions, which are known to influence its pharmacological properties. This article will explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₃₃H₂₁N₅O₂S₂
  • Molecular Weight : Approximately 565.67 g/mol

The compound features:

  • A pyridine ring that serves as the central scaffold.
  • Thiazole moieties that contribute to its reactivity and biological interactions.
  • Two carboxamide functional groups that enhance solubility and potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyridine and thiazole can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, a study demonstrated that certain derivatives led to G2/M phase arrest in multiple cancer cell lines, suggesting a targeted mechanism against tumor growth .
  • Case Studies :
    • In vitro studies reported IC50 values ranging from 1.45 to 4.25 μM against cell lines such as Capan-1 and HL-60, indicating potent antiproliferative effects comparable to established chemotherapeutics like etoposide .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.

  • Research Findings : A study highlighted the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria, suggesting that the presence of ethoxyphenyl groups may enhance this activity through improved membrane permeability or target binding .

Other Biological Activities

Additionally, preliminary investigations suggest potential antiviral properties. Compounds with similar structures have been evaluated for their ability to inhibit viral replication in vitro, although specific data on this compound remains limited.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50: 1.45 - 4.25 μM (cell cycle arrest)
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralPreliminary evidence; further studies needed

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Condensation Reactions : Utilizing specific acyl chlorides and amines.
  • Purification Techniques : Such as recrystallization or chromatography to achieve high purity levels.

Characterization methods include:

  • NMR Spectroscopy : To confirm molecular structure.
  • Mass Spectrometry : For molecular weight determination.
  • X-ray Crystallography : To elucidate solid-state arrangements.

Q & A

Basic Research Questions

Q. How is N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide synthesized, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between pyridine-2,6-dicarboxamide derivatives and functionalized thiazole precursors. For example, analogous Schiff base ligands are prepared by refluxing precursors like N2,N6-bis(2-aminophenyl)pyridine-2,6-dicarboxamide with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) in ethanol for 7 hours under nitrogen . Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of diamine to aldehyde), solvent choice (ethanol for solubility and inertness), and reaction time (7–9 hours for complete condensation). Post-synthesis, recrystallization from chloroform or ethanol improves purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, amide NH at δ ~10 ppm) and confirm connectivity .
  • X-ray crystallography : Resolve molecular geometry (e.g., bond lengths: N=C ~1.41 Å, intramolecular H-bonds O–H⋯N and N–H⋯O) using SHELX programs . Crystallization in chloroform/ethanol mixtures (9 days, room temperature) yields diffraction-quality crystals .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C–N stretch at ~1250 cm⁻¹) .

Q. How does the compound interact with metal ions, and what coordination modes are observed?

  • Methodological Answer : The pyridine-2,6-dicarboxamide scaffold acts as a polydentate ligand, coordinating via amide N and thiazole S atoms. For example, similar ligands form complexes with Mg²+ and Ni²+ via a 1:1 stoichiometry, confirmed by fluorescence quenching and Job’s plot analysis. Detection limits for Mg²+ and Ni²+ are ~10⁻⁸ mol/L, validated using UV-Vis and fluorescence titration .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when analyzing supramolecular assemblies of this compound?

  • Methodological Answer : Discrepancies in H-bonding or π-stacking interactions (e.g., conflicting intramolecular vs. intermolecular H-bonds) are resolved by:

  • Multi-temperature XRD : Analyze thermal motion parameters to distinguish static vs. dynamic disorder .
  • DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Supplementary techniques : Pair XRD with solid-state NMR to validate H-bond networks .

Q. How does the 4-ethoxyphenyl-thiazole substituent influence the compound’s fluorescence properties compared to other derivatives?

  • Methodological Answer : The electron-donating ethoxy group enhances fluorescence quantum yield by stabilizing excited states via resonance. Compare with analogs (e.g., nitro- or chloro-substituted derivatives) using:

  • Time-resolved fluorescence : Measure lifetime changes (e.g., τ = 2–5 ns for ethoxy vs. <1 ns for nitro derivatives) .
  • Solvatochromism studies : Test emission in polar vs. nonpolar solvents to assess intramolecular charge transfer (ICT) .

Q. What mechanistic insights explain its potential as a G-quadruplex (G4) DNA binder for targeted chemotherapy?

  • Methodological Answer : The thiazole and ethoxyphenyl groups mimic pyridostatin derivatives (e.g., PyPDS), which stabilize G4 DNA via π-π stacking and hydrogen bonding. Validate using:

  • FRET melting assays : Measure ΔTm (e.g., +15°C for G4 vs. duplex DNA) to assess selectivity .
  • Docking simulations : Use AutoDock Vina to model ligand-G4 interactions (e.g., binding energy < −8 kcal/mol) .
  • Cellular assays : Test cytotoxicity in cancer vs. normal cells (e.g., IC50 < 10 µM in HeLa cells) .

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